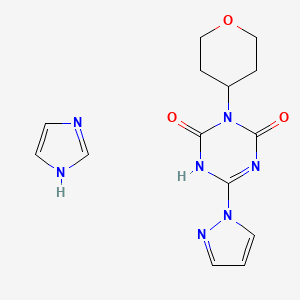
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures
Preparation Methods
The synthesis of 1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the individual ring systems, followed by their sequential assembly into the final compound.
Imidazole Ring Synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Oxane Ring Synthesis:
Pyrazole Ring Synthesis: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.
Triazine Ring Synthesis: The triazine ring can be synthesized through the nucleophilic substitution of cyanuric chloride with various nucleophiles.
The final assembly of the compound involves the coupling of these ring systems under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Chemical Reactions Analysis
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Scientific Research Applications
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple ring systems allow it to bind to various active sites, inhibiting or modulating the activity of the target molecules. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione can be compared with other similar compounds, such as:
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine: This compound lacks the dione functionality, which may affect its reactivity and biological activity.
This compound derivatives: These derivatives may have different substituents on the ring systems, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C14H17N7O3 |
|---|---|
Molecular Weight |
331.33 g/mol |
IUPAC Name |
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C11H13N5O3.C3H4N2/c17-10-13-9(15-5-1-4-12-15)14-11(18)16(10)8-2-6-19-7-3-8;1-2-5-3-4-1/h1,4-5,8H,2-3,6-7H2,(H,13,14,17,18);1-3H,(H,4,5) |
InChI Key |
GOXMHIXWVHEPBK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2C(=O)NC(=NC2=O)N3C=CC=N3.C1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















